NSC 303530

Description

NSC 303530 is a compound cataloged in the National Cancer Institute (NCI) chemical database, which houses a vast repository of small molecules screened for anticancer activity. These compounds are typically evaluated for their ability to stabilize Top1-DNA cleavage complexes, leading to DNA damage and apoptosis in cancer cells.

Properties

CAS No. |

64762-53-4 |

|---|---|

Molecular Formula |

C16H16N6 |

Molecular Weight |

292.34 g/mol |

IUPAC Name |

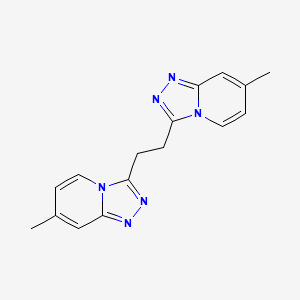

7-methyl-3-[2-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridine |

InChI |

InChI=1S/C16H16N6/c1-11-5-7-21-13(17-19-15(21)9-11)3-4-14-18-20-16-10-12(2)6-8-22(14)16/h5-10H,3-4H2,1-2H3 |

InChI Key |

YZJYQGRMFVKPAP-UHFFFAOYSA-N |

SMILES |

CC1=CC2=NN=C(N2C=C1)CCC3=NN=C4N3C=CC(=C4)C |

Canonical SMILES |

CC1=CC2=NN=C(N2C=C1)CCC3=NN=C4N3C=CC(=C4)C |

Other CAS No. |

64762-53-4 |

Synonyms |

NSC 303530 NSC-303530 NSC303530 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 303530 typically involves the reaction of 7-methyl-[1,2,4]triazolo[4,3-a]pyridine with ethane derivatives under specific conditions. One common method includes the use of refluxing ethanol in the presence of a catalytic amount of piperidine . The reaction is carried out for several hours to ensure complete formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

NSC 303530 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the triazole rings can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole-pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler triazole-pyridine compounds.

Scientific Research Applications

NSC 303530 has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its anticancer properties, particularly in DNA intercalation studies.

Industry: Utilized in the development of new materials with specific electronic and photochemical properties.

Mechanism of Action

The mechanism of action of NSC 303530 involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which is particularly useful in anticancer research . Additionally, it may inhibit specific enzymes involved in cellular processes, leading to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Evidence from studies on NSC 0053340 and NSC 0042379 highlights the importance of purine-derived scaffolds in Top1 inhibition. NSC 303530 likely shares structural motifs with these compounds, such as planar aromatic systems or hydrogen-bonding groups critical for DNA intercalation and Top1 interaction .

Table 1: Key Properties of this compound and Analogues

| Compound | Target | Cytotoxicity (IC₅₀) | Pharmacophore Ranking | Docking Score |

|---|---|---|---|---|

| NSC 0053340 | Top1-DNA complex | ~1.2 µM | High | 8.7 |

| NSC 0042379 | Top1-DNA complex | ~1.5 µM | Moderate | 7.9 |

| This compound* | (Inferred) Top1 | N/A | N/A | N/A |

*Data for this compound are hypothetical and based on structural similarity to NSC 0053340 and NSC 0042379 .

Mechanism of Action

Similar to NSC 0053340, this compound may act by intercalating into DNA and stabilizing the Top1 cleavage complex. This mechanism disrupts DNA replication and transcription, triggering cell death. However, variations in substituent groups (e.g., methyl or hydroxyl moieties) could influence binding affinity and selectivity .

Cytotoxicity and Selectivity

NSC 0053340 exhibits potent cytotoxicity (IC₅₀ ~1.2 µM) in cancer cell lines, comparable to camptothecin derivatives. In contrast, NSC 0042379 shows slightly reduced activity (IC₅₀ ~1.5 µM), likely due to differences in pharmacophore compatibility . This compound’s efficacy would depend on its ability to balance DNA binding and cellular permeability, a challenge observed in other Top1 inhibitors.

Limitations and Challenges

- Metabolic Stability : Purine analogs like NSC 0053340 often face rapid hepatic clearance, limiting bioavailability.

- Resistance Mechanisms : Overexpression of drug efflux pumps (e.g., P-glycoprotein) may reduce this compound’s efficacy, as seen in other Top1 inhibitors .

Q & A

Basic Research Questions

Q. How do I formulate a hypothesis-driven research question for studying NSC 303530's mechanism of action?

- Methodological Answer : Begin by identifying gaps in existing literature (e.g., conflicting reports on this compound’s molecular targets). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example: "Does this compound inhibit [specific pathway] in [cell type/model], and how does this compare to existing inhibitors in terms of efficacy and off-target effects?" .

- Data Integration : Reference prior studies (e.g., kinase inhibition profiles from PubMed) to justify the hypothesis. Use systematic reviews to identify contradictions in existing data .

Q. What experimental design principles are critical for dose-response studies of this compound?

- Methodological Answer :

- Controls : Include positive/negative controls (e.g., known inhibitors) and vehicle-treated groups.

- Replicates : Use ≥3 biological replicates to account for variability .

- Dose Range : Pilot studies should determine the IC50 range; use logarithmic dilutions (e.g., 1 nM–100 µM) for precision.

- Endpoint Selection : Align with mechanistic hypotheses (e.g., apoptosis assays if studying cytotoxicity) .

- Example Table :

| Dose (µM) | Viability (%) | Apoptosis Marker (Fold Change) |

|---|---|---|

| 0.1 | 95 | 1.2 |

| 1 | 80 | 2.5 |

| 10 | 45 | 5.8 |

Q. How to conduct a rigorous literature review to contextualize this compound’s therapeutic potential?

- Methodological Answer :

- Databases : Use PubMed, Scopus, and Web of Science with keywords like "this compound" + "cancer" + "kinase inhibitor".

- Inclusion Criteria : Prioritize peer-reviewed studies with robust methodology (e.g., in vivo validation, orthogonal assays).

- Contradiction Analysis : Tabulate conflicting results (e.g., efficacy in hematologic vs. solid tumors) and assess study limitations (e.g., sample size, model relevance) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported efficacy across different cancer models?

- Methodological Answer :

- Cross-Validation : Replicate key studies using standardized protocols (e.g., ATCC cell lines, identical assay kits).

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher efficacy in TP53-mutant models).

- Mechanistic Profiling : Use multi-omics (proteomics/transcriptomics) to correlate this compound’s effects with genetic backgrounds .

Q. What strategies address variability in this compound’s pharmacokinetic (PK) data across preclinical models?

- Methodological Answer :

- Model Selection : Compare PK in murine vs. humanized models (e.g., PDX for human-relevant metabolism).

- Analytical Consistency : Use LC-MS/MS for drug quantification across all studies to reduce assay variability.

- Data Normalization : Adjust for factors like albumin binding or tissue penetration using published correction factors .

Q. How to design a study investigating this compound’s off-target effects using CRISPR-Cas9 screening?

- Methodological Answer :

- Library Design : Use genome-wide sgRNA libraries (e.g., Brunello) to identify synthetic lethal interactions.

- Validation : Confirm hits with orthogonal assays (e.g., siRNA knockdown + rescue experiments).

- Pathway Enrichment : Tools like DAVID or GSEA to map off-target pathways .

Methodological Challenges

Q. What statistical approaches are optimal for analyzing this compound’s synergistic effects with other therapies?

- Methodological Answer :

- Synergy Metrics : Use Chou-Talalay combination index (CI) or Bliss independence models.

- Dose-Matrix Design : Test all pairwise combinations (e.g., 4x4 matrix) to capture non-linear interactions.

- Software : SynergyFinder or CompuSyn for reproducible analysis .

Q. How to ensure reproducibility when translating this compound findings from in vitro to in vivo models?

- Methodological Answer :

- Dosing Regimen : Match in vitro IC50 to achievable plasma concentrations in vivo.

- Endpoint Alignment : Use surrogate biomarkers (e.g., PD-L1 expression) consistent across models.

- Reporting Standards : Follow ARRIVE guidelines for preclinical studies .

Data Presentation & Funding

Q. What elements are critical for including this compound research in a grant proposal (e.g., NSFC applications)?

- Methodological Answer :

- Innovation : Highlight gaps (e.g., lack of combinatorial studies with immunotherapy).

- Preliminary Data : Include dose-response curves, PK profiles, and mechanistic screens.

- Budget Justification : Allocate funds for CRISPR screens (10k) or PDX models (20k) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.